Cas no 922005-12-7 (3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a tetrahydroquinolinone scaffold. This compound is of interest in medicinal chemistry due to its potential as a key intermediate or active pharmacophore in drug discovery. The fluorine substitution enhances metabolic stability and binding affinity, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets. The tetrahydroquinolinone moiety provides a rigid framework that may improve selectivity. This structure is particularly relevant for the development of enzyme inhibitors or receptor modulators, offering a balance of lipophilicity and polarity for optimized pharmacokinetic properties. Its synthetic versatility allows for further derivatization to explore structure-activity relationships.
3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
922005-12-7 structure
Product Name:3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:922005-12-7
MF:C16H15FN2O3S
MW:334.365306138992
CID:5827612
PubChem ID:40889549
Update Time:2025-10-21

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
    • AKOS024635797
    • 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • 922005-12-7
    • 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • F2278-0139
    • Inchi: 1S/C16H15FN2O3S/c1-19-15-7-6-13(9-11(15)5-8-16(19)20)18-23(21,22)14-4-2-3-12(17)10-14/h2-4,6-7,9-10,18H,5,8H2,1H3
    • InChI Key: TYBIBQZCKGHYHD-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3C)(=O)=O)=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 334.07874168g/mol
  • Monoisotopic Mass: 334.07874168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.9Ų

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Introduction to 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-12-7)

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, identified by the CAS number 922005-12-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a fluoro-substituted benzene ring conjugated with a sulfonamide functional group, further linked to a tetrahydroquinoline scaffold. The structural arrangement of this molecule imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide consists of several key pharmacophoric elements. The fluoro substituent at the para position of the benzene ring is known to enhance metabolic stability and binding affinity to biological targets. The sulfonamide group serves as a critical pharmacophore, often involved in hydrogen bonding interactions with proteins and enzymes. Additionally, the tetrahydroquinoline moiety contributes to the molecule's solubility and bioavailability, while also providing a scaffold for further structural modifications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide and biological targets. Studies have demonstrated that the fluoro-substituted benzene ring can modulate enzyme activity by influencing electronic distributions and steric hindrance. The sulfonamide group has been shown to interact with specific amino acid residues in enzymes such as kinases and proteases, leading to potential therapeutic effects. The tetrahydroquinoline scaffold has also been implicated in various biological processes, including neurotransmitter receptor binding and DNA intercalation.

In the realm of drug discovery, 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been investigated for its potential applications in treating a range of diseases. Preclinical studies have highlighted its efficacy in inhibiting certain kinases associated with cancer cell proliferation. The combination of the fluoro-substituent and sulfonamide group appears to enhance binding affinity to these kinases, leading to potent inhibitory effects. Furthermore, the tetrahydroquinoline moiety may contribute to anti-inflammatory properties by modulating immune responses.

The synthesis of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro substituent typically employs fluorinating agents such as Selectfluor or DAST under controlled conditions to ensure high regioselectivity. The sulfonamide formation is achieved through nucleophilic substitution reactions between halogenated benzene derivatives and amine precursors. Finally, the tetrahydroquinoline scaffold is constructed through cyclization reactions involving appropriate intermediates.

Quality control and analytical characterization of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y)benzene - 1-sulfonamide are critical for ensuring its purity and efficacy. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for structural elucidation and purity assessment. Additionally, computational methods such as density functional theory (DFT) have been utilized to predict spectroscopic properties and optimize synthetic routes.

The pharmacokinetic profile of 3-fluoro-N-(1-methyl - 2 - oxo - 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) benzene - 1 - sulfonamide has been evaluated in preclinical studies to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Results indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Metabolism studies have identified key enzymatic pathways involved in its degradation, including cytochrome P450-mediated oxidation reactions. These insights have informed dosing regimens and formulation strategies for future clinical trials.

Future directions in the research of 3-fluoro-N-(1-methyl - 2 - oxo - 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) benzene - 1 - sulfonamide include exploring its mechanisms of action in greater detail through biochemical assays and cellular studies. Additionally,investigators are investigating its potential synergistic effects when combined with other therapeutic agents. Preclinical models are being employed to evaluate its efficacy in treating specific disease conditions,such as cancer、neurodegenerative disorders,and inflammatory diseases。

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The study of compounds like 3-fluoro-N-(1-methyl - 2 - oxo - etrahydroquinolin 6 yl ) benzene sulfonamid e (CAS No . 922005 12 7) exemplifies this collaborative approach。By integrating structural biology、computational modeling,and experimental validation,researchers can accelerate the discovery pipeline toward bringing new treatments to patients worldwide。

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